molecular formula C4H8FNO B12961901 (3S,4S)-4-Fluorotetrahydrofuran-3-amine

(3S,4S)-4-Fluorotetrahydrofuran-3-amine

Cat. No.: B12961901
M. Wt: 105.11 g/mol
InChI Key: QEFNMXYQEIJFEA-DMTCNVIQSA-N
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Description

(3S,4S)-4-Fluorotetrahydrofuran-3-amine is a chiral amine featuring a five-membered tetrahydrofuran ring substituted with a fluorine atom at the 4-position and an amine group at the 3-position. Its molecular formula is C₅H₁₀FNO (free base), with a molecular weight of 119.14 g/mol (hydrochloride salt: 155.60 g/mol) . This compound is commercially available as a hydrochloride salt (CAS: 10-F987870) in various quantities, primarily for research purposes . The stereospecific (3S,4S) configuration distinguishes it from diastereomers and influences its physicochemical and biological behavior.

Properties

Molecular Formula

C4H8FNO

Molecular Weight

105.11 g/mol

IUPAC Name

(3S,4S)-4-fluorooxolan-3-amine

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4+/m1/s1

InChI Key

QEFNMXYQEIJFEA-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CO1)F)N

Canonical SMILES

C1C(C(CO1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Fluorotetrahydrofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of (3S,4S)-4-Fluorotetrahydrofuran-3-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Fluorotetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) are used for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated and aminated derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

(3S,4S)-4-Fluorotetrahydrofuran-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that recognize the fluorinated and aminated functional groups.

    Pathways: The compound may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydrofuran Ring

Key Compounds :
Compound Name Substituents Molecular Formula CAS No. Molecular Weight (g/mol) Reference
(3S,4S)-4-Fluorotetrahydrofuran-3-amine F at C4, NH₂ at C3 C₅H₁₀FNO 1395080-73-5* 119.14
(3S,4S)-4-(4-Fluorophenyl)tetrahydrofuran-3-amine 4-Fluorophenyl at C4, NH₂ at C3 C₁₀H₁₂FNO 1365937-32-1 181.21
(2R,3S)-2-(4-Fluorophenyl)-N-methyltetrahydrofuran-3-amine 4-Fluorophenyl at C2, N-methyl C₁₁H₁₄FNO 195.24

Structural Insights :

  • In contrast, the 4-fluorophenyl analog (CAS: 1365937-32-1) adds aromaticity and bulk, likely enhancing lipophilicity (logP) and receptor-binding affinity .

Ring Size Variants: Tetrahydrofuran vs. Tetrahydropyran

Key Compounds :
Compound Name Ring Size Molecular Formula CAS No. Molecular Weight (g/mol) Reference
(3S,4S)-4-Fluorotetrahydrofuran-3-amine 5-membered C₅H₁₀FNO 1395080-73-5 119.14
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine 6-membered C₅H₁₀FNO 1395080-73-5 119.14

Comparison :

  • The tetrahydropyran analog (6-membered ring) offers increased conformational flexibility and altered steric effects compared to the rigid tetrahydrofuran scaffold. This may affect binding to biological targets (e.g., enzymes or receptors) .

Stereochemical Variants

Key Compounds :
Compound Name Configuration Molecular Formula CAS No. Molecular Weight (g/mol) Reference
(3S,4S)-4-Fluorotetrahydrofuran-3-amine 3S,4S C₅H₁₀FNO 1395080-73-5 119.14
(3S,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride 3S,4R C₅H₁₁ClFNO 1903830-44-3 155.60

Impact of Stereochemistry :

  • The (3S,4R)-diastereomer (CAS: 1903830-44-3) has distinct spatial arrangement, leading to differences in solubility, melting points, and chiral recognition in biological systems .
  • Stereochemistry is critical in drug design; even minor changes can drastically alter pharmacokinetics or toxicity.

Functional Group Modifications

Key Compounds :
Compound Name Functional Groups Molecular Formula Reference
(3S,4S)-4-Fluorotetrahydrofuran-3-amine F, NH₂ C₅H₁₀FNO
(2R,3S)-N-methyl-2-(4-(trifluoromethyl)phenyl)tetrahydrofuran-3-amine CF₃, N-methyl C₁₂H₁₄F₃NO
3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone Fluorophenyl, cyano, dimethylamino C₂₁H₂₀FN₂O₂

Key Findings :

  • Trifluoromethyl (CF₃) groups (e.g., in 3k) enhance lipophilicity and metabolic resistance compared to fluorine alone .
  • Cyano and dimethylamino substituents (e.g., in ) expand electronic diversity, enabling applications in kinase inhibitors or GPCR-targeted drugs .

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